

Application Notes and Protocols: Assessing CAIX Enzymatic Activity Inhibition by hCAIX-IN-10

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Compound of Interest

Compound Name: hCAIX-IN-10

Cat. No.: B12400863

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Introduction

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis.[3][4][5] As such, CAIX has emerged as a promising therapeutic target for cancer. **hCAIX-IN-10** is a selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII. This document provides detailed protocols for assessing the enzymatic activity inhibition of CAIX by **hCAIX-IN-10**.

hCAIX-IN-10 Inhibitor Profile

hCAIX-IN-10 is a potent and selective inhibitor of CAIX, demonstrating a stronger affinity for CAIX over other isoforms like CAXII. A summary of its inhibitory constants (Ki) is provided below.

Inhibitor	Target	Ki (nM)
hCAIX-IN-10	hCA IX	61.5
hCAIX-IN-10	hCA XII	586.8

Experimental Protocols

Two primary methods are detailed here for assessing CAIX inhibition: a stopped-flow spectrophotometric assay for purified enzyme and a cell-based assay to evaluate inhibition in a more physiological context.

Stopped-Flow Spectrophotometric Assay for CO₂ Hydration

This method directly measures the catalytic activity of CAIX by monitoring the pH change associated with the CO₂ hydration reaction.

Materials:

- Recombinant human CAIX protein
- **hCAIX-IN-10**
- CO₂-saturated water
- Buffer: 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄
- pH indicator: Phenol Red (0.2 mM)
- Stopped-flow spectrophotometer

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **hCAIX-IN-10** (e.g., 10 mM in DMSO) and make serial dilutions to the desired concentrations.

- Prepare a solution of recombinant human CAIX in the assay buffer. The final enzyme concentration should be determined empirically for optimal signal.
- Prepare the CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water. .
- Enzyme and Inhibitor Pre-incubation:
 - In a reaction tube, mix the CAIX enzyme solution with the desired concentration of **hCAIX-IN-10** or vehicle control (DMSO).
 - Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex. .
- Stopped-Flow Measurement:
 - Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red at the assay pH).
 - Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
 - Record the initial rate of the reaction by monitoring the decrease in absorbance for the first 5-10 seconds. .
- Data Analysis:
 - Determine the initial velocity of the reaction from the linear portion of the absorbance curve.
 - Calculate the percentage of inhibition for each concentration of **hCAIX-IN-10** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay Components and Conditions:

Component	Concentration/Condition
Buffer	20 mM HEPES, 20 mM Na2SO4, pH 7.5
Substrate	CO2 (from CO2-saturated water)
pH Indicator	0.2 mM Phenol Red
Wavelength	557 nm
Temperature	Room Temperature
Pre-incubation Time	15 minutes

Cell-Based CAIX Activity Assay using Gas-Analysis Mass Spectrometry

This method assesses the inhibitory effect of **hCAIX-IN-10** on CAIX activity in live cancer cells, providing a more physiologically relevant measure of target engagement.

Materials:

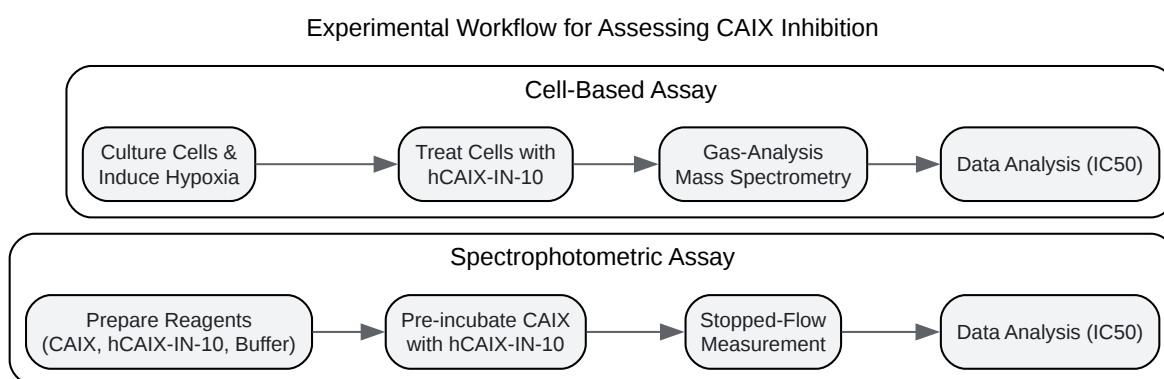
- Cancer cell line known to express CAIX under hypoxic conditions (e.g., HeLa, HT29)
- **hCAIX-IN-10**
- Cell culture medium and supplements
- Hypoxia chamber or incubator
- Gas-analysis mass spectrometer

Protocol:

- Cell Culture and Hypoxia Induction:
 - Culture the chosen cancer cell line under standard conditions.
 - To induce CAIX expression, transfer the cells to a hypoxic environment (e.g., 1% O2) for 24-48 hours. .

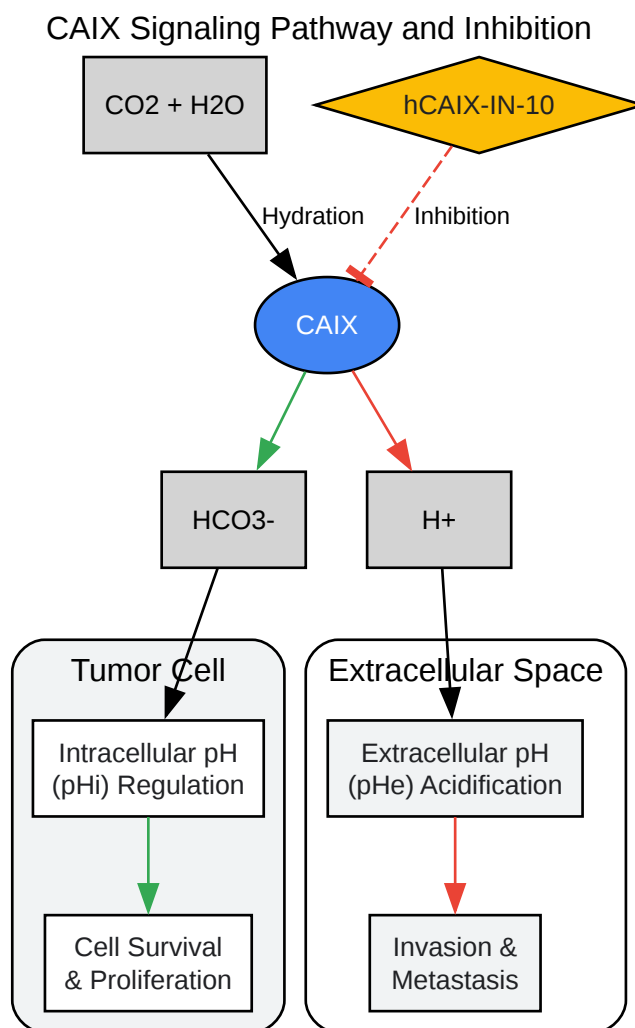
- Inhibitor Treatment:
 - Treat the hypoxic cells with various concentrations of **hCAIX-IN-10** or a vehicle control. A suggested concentration range is 0.1 nM to 0.1 mM.
 - Incubate the cells with the inhibitor for a defined period (e.g., 6 hours).
- Measurement of CAIX Activity:
 - Use a gas-analysis mass spectrometer to measure the rate of CO₂ consumption by the intact cells. This provides an indirect measure of the CO₂ hydration activity of CAIX.
- Data Analysis:
 - Calculate the rate of CO₂ consumption for each inhibitor concentration.
 - Determine the percentage of inhibition relative to the vehicle-treated control cells.
 - Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations



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Caption: Workflow for assessing CAIX inhibition.



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Caption: CAIX signaling and point of inhibition.

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